molecular formula C26H27NO9 B193468 Idarubicin CAS No. 58957-92-9

Idarubicin

Numéro de catalogue: B193468
Numéro CAS: 58957-92-9
Poids moléculaire: 497.5 g/mol
Clé InChI: XDXDZDZNSLXDNA-TZNDIEGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Idarubicin, an anthracycline antineoplastic agent, primarily targets DNA within the cell . It interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II .

Mode of Action

This compound exerts its effects on cancer cells via two different mechanisms. Firstly, it acts as an intercalating agent, wedging between the bases of DNA, which blocks DNA synthesis and transcription . Secondly, it inhibits the activity of an enzyme, topoisomerase II . This enzyme is crucial for DNA replication, and its inhibition results in the prevention of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway. By intercalating into DNA and inhibiting topoisomerase II, this compound disrupts the normal process of DNA replication . This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. It is extensively distributed in the body with a volume of distribution of approximately 1500 L/m^2 . It is metabolized in the liver to idarubicinol, an active metabolite . The drug is primarily eliminated via the biliary route, with only a small fraction excreted in the urine . The elimination half-life of this compound is about 22 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of DNA damage, which leads to cell death . By disrupting DNA replication, this compound causes DNA strand breaks and inhibits the synthesis of new DNA . This results in the cessation of cell proliferation and the induction of apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the drug’s metabolism and hence its activity . Additionally, the pH of the environment can influence the ionization state of this compound, potentially affecting its absorption and distribution

Safety and Hazards

Idarubicin is fatal if swallowed . It may damage fertility or the unborn child . It is suspected of causing genetic defects and cancer . It is recommended that this compound be administered only under the supervision of a physician who is experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .

Orientations Futures

There is ongoing research to improve the therapeutic efficacy of Idarubicin. For example, one study discusses the paradigm of treatment of acute promyelocytic leukemia in 2023, reinforcing the high risk of early death without prompt initiation of treatment at first clinical suspicion, and dedicating a special focus to novel agents and future directions to improve cure rates and quality of life in patients affected by acute promyelocytic leukemia .

Analyse Biochimique

Biochemical Properties

Idarubicin plays a crucial role in biochemical reactions by interacting with various biomolecules. It intercalates into DNA, forming complexes that inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair . This interaction prevents the religation of DNA strands, leading to DNA strand breaks and ultimately cell death. Additionally, this compound interacts with proteins involved in the cellular stress response, further enhancing its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly rapidly dividing cancer cells. It disrupts cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression by inducing DNA damage, which activates p53 and other transcription factors involved in the cellular stress response . Furthermore, this compound influences cellular metabolism by inhibiting the synthesis of macromolecules necessary for cell growth and division .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound intercalates into DNA, stabilizing the DNA-topoisomerase II complex and preventing the religation of DNA strands . This inhibition of topoisomerase II activity leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, this compound generates reactive oxygen species, which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and cell death . Prolonged exposure can lead to the development of resistance mechanisms, such as increased expression of drug efflux pumps and enhanced DNA repair pathways . This compound is relatively stable under laboratory conditions, but its degradation products can also contribute to its cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, this compound can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects are dose-dependent and highlight the importance of careful dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of aldo-keto reductases and carbonyl reductases . These enzymes convert this compound to its active metabolite, idarubicinol, which retains cytotoxic activity . The metabolic pathways of this compound also involve the formation of reactive oxygen species, contributing to its overall cytotoxic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . This compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in various cellular compartments .

Subcellular Localization

This compound localizes primarily in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA . It also accumulates in the mitochondria, contributing to the generation of reactive oxygen species and mitochondrial dysfunction . The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’idarubicin est synthétisé à partir de la daunorubicine par un processus de déméthoxylation. L'étape clé consiste à éliminer le groupe méthoxy en position C-4, ce qui est réalisé à l'aide d'une substitution d'atome d'hydrogène . Ce processus nécessite généralement des conditions réactionnelles spécifiques, notamment l'utilisation d'acides ou de bases forts et des températures contrôlées pour garantir la stabilité des composés intermédiaires.

Méthodes de production industrielle : La production industrielle de l’this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend plusieurs étapes de purification, telles que la cristallisation et la chromatographie, pour isoler le produit final. La production respecte également des normes réglementaires strictes pour garantir la sécurité et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : L’idarubicin subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions communes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, chacun possédant des propriétés chimiques et biologiques distinctes .

4. Applications de la recherche scientifique

L’this compound a un large éventail d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

L’this compound exerce ses effets par le biais de plusieurs mécanismes :

Ces mécanismes contribuent collectivement aux activités antimitotique et cytotoxique du composé, ce qui le rend efficace dans le traitement de la leucémie .

Propriétés

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57852-57-0 (Hydrochloride)
Record name Idarubicin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023142
Record name Idarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.72e-01 g/L
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Record name Idarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

58957-92-9
Record name Idarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58957-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idarubicin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idarubicin
Reactant of Route 2
Reactant of Route 2
Idarubicin
Reactant of Route 3
Idarubicin
Reactant of Route 4
Idarubicin
Reactant of Route 5
Idarubicin
Reactant of Route 6
Reactant of Route 6
Idarubicin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.